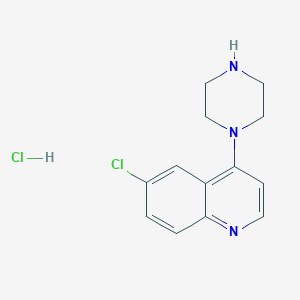

6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride

Description

6-Chloro-4-(piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at the 6-position and a piperazine moiety at the 4-position. Its hydrochloride salt enhances solubility, making it suitable for pharmacological and biochemical research. The compound is of interest in medicinal chemistry due to the quinoline scaffold's role in targeting enzymes and receptors, particularly in antimicrobial and kinase inhibition studies .

Properties

IUPAC Name |

6-chloro-4-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELVSEWROSZPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution of 4,7-Dichloroquinoline

The most common and industrially feasible method for preparing 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride involves the nucleophilic aromatic substitution (SNAr) reaction of 4,7-dichloroquinoline with piperazine. The reaction selectively substitutes the chlorine atom at the 4-position with the piperazine group, leaving the 6-chloro substituent intact.

- Reactants: 4,7-dichloroquinoline and piperazine (1 to 3 molar equivalents)

- Base: Potassium carbonate or other conventional bases

- Solvent: Polar protic (methanol, ethanol, isopropanol), polar aprotic (N,N-dimethylformamide), or non-polar solvents (dichloromethane, toluene)

- Temperature: Reflux or elevated temperatures (e.g., 80–120°C)

- Reaction time: Up to 18 hours or until completion

After reaction, the mixture is cooled, and the product is isolated by extraction, filtration, and crystallization steps.

Purification and Crystallization

The crude product often contains dimeric impurities formed by overreaction of piperazine moieties. To obtain pure this compound, purification involves:

- Washing with water and organic solvents (dichloromethane, toluene)

- Adjusting pH with aqueous acids (e.g., 50% acetic acid) to form acid salts

- Basification with liquefied ammonia to extract the free base

- Crystallization from solvents such as hexane to obtain crystalline forms with high purity

One-Pot Synthesis for Related Bisquinoline Derivatives

A one-pot process can be employed where 6-chloro-4-(piperazin-1-yl)quinoline is generated in situ and directly reacted with alkylating agents like 1,3-dibromopropane to form bisquinoline derivatives such as piperaquine, avoiding isolation of the intermediate.

Detailed Research Findings and Process Data

Reaction Example and Yield

| Step | Conditions/Details | Outcome/Yield |

|---|---|---|

| Reaction | 4,7-dichloroquinoline (19.8 g, 0.10 mol) with piperazine (13.8 g, 0.10 mol) in isopropanol (140 mL), reflux 18 h | Product formation |

| Work-up | Concentration under reduced pressure, extraction with H2O/CH2Cl2 (1:1, 600 mL) | Separation of organic phase |

| Acidification | Adjust aqueous phase to pH 4–4.5 with 50% acetic acid | Formation of acid salt |

| Basification | Alkalize with liquefied ammonia, extract with CH2Cl2 | Free base isolation |

| Crystallization | Grinding in hexane for 1 h, filtration and washing | Crystalline product, 82–88% yield |

The crystalline product corresponds to a specific polymorphic form (form E), confirmed by X-ray characterization.

Impurity Control

Dimer impurities, formed by coupling of piperazine moieties, are a significant challenge. Their presence ranges from 6% to 14% depending on reaction conditions and solvent choice. To minimize dimer formation:

- Use stoichiometric control of piperazine (1 to 3 equivalents)

- Select appropriate solvents and bases

- Employ purification steps including acid-base extraction and crystallization

This impurity control is critical for pharmaceutical-grade material.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Purity Control |

|---|---|---|---|---|

| SNAr of 4,7-dichloroquinoline | Simple, scalable, well-established | Dimer impurity formation | 82–88% | Requires acid-base extraction and crystallization |

| One-pot synthesis (piperaquine) | Avoids isolation of intermediate | More complex reaction mixture | High | Purity depends on intermediate quality |

| Cyclization of diamines with sulfonium salts | Alternative synthetic route | Less common, more steps involved | Variable | Not widely reported for this compound |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline and piperazine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can modify the piperazine moiety.

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-4-(piperazin-1-yl)quinoline hydrochloride is synthesized through various methods involving quinoline derivatives and piperazine. The synthesis process has been optimized to enhance yield and purity while minimizing environmental impact. For instance, a novel green synthesis method has been developed that avoids toxic reagents and solvents, making the production more sustainable .

Chemical Structure:

- Formula: C₁₃H₁₄ClN₃·ClH

- Molecular Weight: 273.2 g/mol

- IUPAC Name: 6-chloro-4-(1-piperazinyl)quinoline hydrochloride

Antimalarial Activity

One of the primary applications of this compound is in antimalarial therapies. Research has indicated that compounds with similar structures exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. The compound acts as a key intermediate in the synthesis of piperaquine, a well-known antimalarial drug used in combination therapies .

Mechanism of Action:

The mechanism by which this compound exerts its antimalarial effects is believed to involve interference with the parasite's ability to detoxify heme, leading to accumulation of toxic heme species within the parasite .

Structure–Activity Relationship (SAR)

A detailed structure–activity relationship study has shown that modifications at specific positions on the quinoline ring can significantly enhance antimalarial efficacy. For example, substituting various functional groups on the quinoline core affects both potency and selectivity against resistant strains of Plasmodium falciparum .

Key Findings:

- Chlorine substitution at the C6 position improves antiplasmodial activity compared to fluorinated or methoxylated analogues.

- The introduction of piperazine enhances solubility and bioavailability, crucial for therapeutic effectiveness.

Other Biological Activities

Beyond its antimalarial properties, this compound has shown potential in other therapeutic areas:

- Anticancer Activity: Preliminary studies suggest that quinoline derivatives may exhibit cytotoxic effects against various cancer cell lines.

- Antiviral Properties: Some derivatives have demonstrated activity against viral infections, although more research is needed to establish their efficacy and mechanisms.

Case Studies and Research Insights

Several studies have documented the efficacy of this compound:

- Antimalarial Efficacy: A study reported that this compound exhibited low nanomolar activity against drug-resistant strains of Plasmodium falciparum, highlighting its potential as a lead compound for new antimalarial drugs .

- Combination Therapies: Research indicates that when used in combination with artemisinin derivatives, it enhances overall therapeutic outcomes by reducing resistance development .

- Safety Profile: Toxicological assessments have shown that at therapeutic doses, this compound has a favorable safety profile in animal models, indicating its potential for further clinical development .

Mechanism of Action

The mechanism of action of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride, differing in substituents, heterocyclic rings, or substitution patterns:

Table 1: Structural and Physicochemical Comparison

Detailed Analysis of Structural Differences

Substituent Position and Bioactivity: The 6-chloro substituent in the target compound vs. 7-chloro in its positional isomer (Table 1) significantly affects binding affinity. Chlorine at C6 in quinolines is associated with enhanced interaction with hydrophobic enzyme pockets, whereas C7 substitution may alter steric hindrance . Methoxy groups (e.g., in 6-methoxy-2-methyl analog) improve aqueous solubility but reduce membrane permeability compared to chloro substituents .

Heterocyclic Moieties :

- Replacement of piperazine (in the target compound) with piperidine or pyrrolidine (Table 1) modifies basicity and hydrogen-bonding capacity. Piperazine’s two nitrogen atoms enable stronger interactions with acidic residues in target proteins, while piperidine’s single nitrogen may favor passive diffusion across biological membranes .

Salt Forms: The hydrochloride salt in the target compound enhances crystallinity and stability compared to free-base analogs like 7-chloro-4-piperazin-1-yl-quinoline .

Biological Activity

6-Chloro-4-(piperazin-1-yl)quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group at the 6-position and a piperazine moiety at the 4-position of the quinoline ring. This unique arrangement contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₃·HCl |

| Molecular Weight | 286.24 g/mol |

| CAS Number | 1333249-31-2 |

Antimicrobial Activity

Research has shown that derivatives of 6-Chloro-4-(piperazin-1-yl)quinoline exhibit potent antimicrobial effects. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 7.8 µM .

Anti-inflammatory Effects

In vitro studies indicate that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages, suggesting potential anti-inflammatory properties. For example, one derivative exhibited up to 74.1% inhibition of NO release at a concentration of 30 µM . The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) expression, which is crucial in inflammatory responses.

Anticancer Activity

The anticancer potential of 6-Chloro-4-(piperazin-1-yl)quinoline has been explored through various assays. A study assessing its derivatives found that they significantly inhibited the growth of several cancer cell lines, including leukemia (CCRF-CEM) and cervical carcinoma (HeLa). The growth inhibition (GI50 values) ranged from 0.4 to over 100 µM, indicating a variable response depending on the cell line .

The biological activity of 6-Chloro-4-(piperazin-1-yl)quinoline is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA synthesis and inflammatory pathways.

- Gene Expression Modulation : It can alter gene expression related to apoptosis and cell cycle regulation, impacting cell proliferation and survival.

- Receptor Interaction : The piperazine moiety enhances binding affinity to various receptors, potentially modulating neurotransmitter systems.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a specific derivative in murine models. The compound was administered at doses of 15 and 30 mg/kg, demonstrating significant reductions in paw edema induced by carrageenan. The percentage inhibition recorded was 34%, 50%, and 64% at different time intervals post-administration .

Case Study 2: Anticancer Efficacy

In another investigation, novel benzimidazole derivatives linked to the quinoline scaffold were synthesized and tested against multiple cancer cell lines. The results indicated that certain compounds had strong inhibitory effects on tumor growth, particularly in leukemia cells .

Q & A

Q. What are the key spectroscopic and chromatographic methods for characterizing 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the quinoline and piperazine moieties. The aromatic protons in the quinoline ring typically resonate between δ 7.5–8.5 ppm, while piperazine protons appear as broad singlets near δ 2.5–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Optimize a reverse-phase C18 column with a mobile phase of acetonitrile:water (70:30, v/v) containing 0.1% trifluoroacetic acid. Retention times can be compared against known standards to verify purity (>98%) .

- Mass Spectrometry (ESI-MS): The molecular ion peak [M+H] should align with the theoretical molecular weight (247.72 g/mol for the free base; 284.12 g/mol for the hydrochloride salt) .

Q. What are the recommended synthetic routes for this compound?

Methodological Answer:

- Route 1 (Nucleophilic Substitution):

React 4,7-dichloroquinoline with excess piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1). Quench with water, extract with dichloromethane, and purify via recrystallization from 2-propanol to yield the free base. Convert to the hydrochloride salt using HCl gas in ethanol . - Route 2 (Microwave-Assisted Synthesis):

Use microwave irradiation (150°C, 300 W) to accelerate the reaction between 4-chloroquinoline and piperazine in acetonitrile. This reduces reaction time to 1–2 hours with comparable yields (75–85%) .

Key Reaction Conditions Table:

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Solvent | DMF | Acetonitrile |

| Temperature | 80–100°C | 150°C (microwave) |

| Time | 12–24 h | 1–2 h |

| Yield (Free Base) | 70–80% | 75–85% |

| Purification | Recrystallization | Column Chromatography |

Advanced Research Questions

Q. How can researchers address conflicting biological activity data for this compound in different assay systems?

Methodological Answer:

- Assay Validation: Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls). For example, discrepancies in anti-inflammatory activity may arise from variations in macrophage activation protocols (LPS vs. IFN-γ) .

- Metabolite Profiling: Use LC-MS/MS to identify metabolites in different biological matrices (e.g., plasma vs. liver microsomes). Active metabolites like N-oxide derivatives may contribute to observed discrepancies .

- Computational Modeling: Perform molecular docking studies to compare binding affinities with target proteins (e.g., cyclooxygenase-2 vs. phosphodiesterase-4) across assay systems .

Q. What strategies are effective for removing persistent impurities like 4,5-dichloroquinoline during synthesis?

Methodological Answer:

- Recrystallization Optimization: Use 2-propanol as the solvent for recrystallization, which selectively precipitates the target compound while leaving 4,5-dichloroquinoline impurities in the mother liquor. Repeat twice to achieve >99.5% purity .

- Chromatographic Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate:methanol 9:1) to separate impurities. Monitor fractions by HPLC .

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor impurity levels in real-time during synthesis, enabling immediate adjustments to reaction parameters .

Q. How do reaction conditions influence the regioselectivity of piperazine substitution on the quinoline ring?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor substitution at the 4-position of quinoline due to stabilization of the transition state. Non-polar solvents may lead to competing reactions at the 2-position .

- Catalytic Additives: Adding a catalytic amount of KI (1–2 mol%) enhances regioselectivity by facilitating the formation of a more reactive iodoquinoline intermediate .

- Temperature Control: Lower temperatures (60–80°C) favor kinetic control and 4-substitution, while higher temperatures (>100°C) promote thermodynamic products (e.g., 2-substituted derivatives) .

Data Contradiction Analysis

- Example Conflict: Variability in reported IC values for kinase inhibition assays.

- Resolution: Standardize assay protocols (ATP concentration, incubation time) and validate using a reference inhibitor (e.g., staurosporine). Cross-validate with orthogonal methods like surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.